

Immunomodulatory Properties of Glyphosate: A Technical Guide

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Compound of Interest

Compound Name: Glyphosine

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A Note on Terminology: This document focuses on the immunomodulatory properties of glyphosate, the active ingredient in many broad-spectrum herbicides. Initial searches for "glyphosine" yielded limited relevant information on immunomodulatory effects, suggesting a possible typographical error in the original query. Glyphosate, in contrast, has been the subject of numerous studies investigating its impact on the immune system.

Introduction

Glyphosate, an organophosphorus compound, is one of the most widely used herbicides globally.^{[1][2]} Its primary mode of action in plants is the inhibition of the shikimate pathway, which is crucial for the synthesis of aromatic amino acids.^{[3][4]} While this pathway is absent in vertebrates, mounting evidence from in vitro, in vivo, and epidemiological studies suggests that glyphosate and its formulations can exert immunomodulatory effects in mammals, including humans.^{[1][5][6][7]} This technical guide provides an in-depth overview of the current understanding of glyphosate's impact on the immune system, with a focus on its effects on immune cell differentiation, cytokine production, and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals.

Effects on Immune Cell Populations and Differentiation

Glyphosate has been shown to directly act on T cells, altering their differentiation and function.^{[5][8][9]} A primary observed effect is the skewing of the T helper (Th) cell balance, often

favoring a Th2-type response.[6]

Key Findings:

- **Th1/Th2 Imbalance:** In vitro exposure of human peripheral blood mononuclear cells (PBMCs) to glyphosate has been shown to reduce the Th1/Th2 ratio, primarily due to a decrease in Th1 cells.[5][8][9] Studies on vineyard workers occupationally exposed to glyphosate also revealed a decrease in the Th1/Th2 cell ratio, attributed to both a reduction in Th1 cells and an increase in Th2 cells.[6][10]
- **Th2 Promotion:** Evidence from animal studies further supports the promotion of Th2-related responses. Intranasal injection of glyphosate-rich air samples in mice led to an activation of a Th2 response, with increased production of Th2-associated cytokines in the lungs.[5][9] This shift towards a Th2 phenotype could be linked to an increased risk of allergic and atopic responses.[6]
- **Other Immune Cells:** In addition to T cells, glyphosate exposure has been associated with an increase in eosinophils, neutrophils, and mast cell degranulation in the lungs of mice, suggesting an asthma-like pathology.[5][7][9]

Impact on Cytokine Production

A consistent finding across various studies is the alteration of cytokine production profiles following glyphosate exposure. These changes are indicative of a modulated immune response and inflammation.

Table 1: Summary of Glyphosate's Effects on Cytokine Production

Cytokine	Model System	Observed Effect	Reference(s)
IFN- γ	Human PBMCs (in vitro)	Reduction	[5] [8] [9]
Vineyard Workers (in vivo)	Modest Increase	[6]	
Mice (in vivo)	Increase	[6]	
IL-4	Human PBMCs (in vitro)	Enhancement	[5] [8] [9]
Vineyard Workers (in vivo)	Marked Increase	[6]	
Mice (in vivo)	Increase	[6]	
IL-5	Vineyard Workers (in vivo)	Marked Increase	[6]
Mice (in vivo)	Increase	[6] [7]	
IL-17A	Human PBMCs (in vitro)	Enhancement	[5] [8] [9]
Vineyard Workers (in vivo)	No significant change	[6]	
IL-8	Vineyard Workers (in vivo)	Decrease	[6]
IL-10	Mice (in vivo)	Increase	[7]
IL-13	Mice (in vivo)	Increase	[7]
IL-33	Mice (in vivo)	Increase	[1]
TNF- α	Rats (in vivo)	Increase	[9]
Mice (in vivo)	Increase in brain	[11]	
E. coli (in vitro, indirect)	Higher production	[5] [9]	

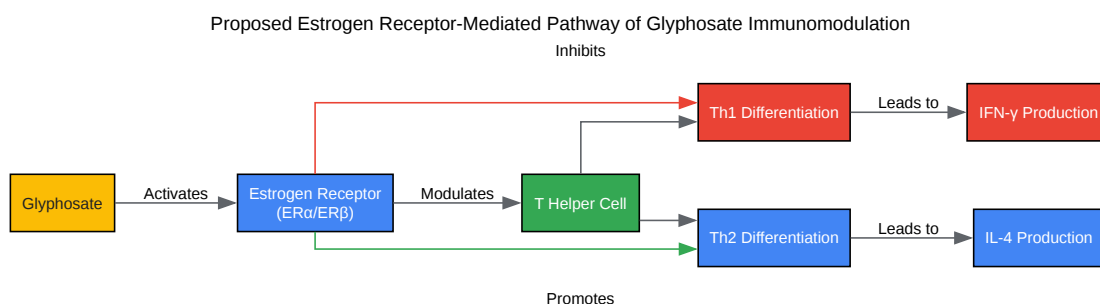
IL-1 β	Rats (in vivo)	Increase	[9]
IL-6	Rats (in vivo)	Increase	[9]

Signaling Pathways and Mechanisms of Action

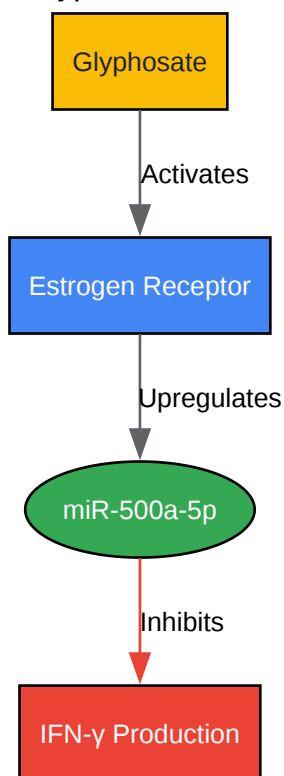
The immunomodulatory effects of glyphosate appear to be mediated through multiple signaling pathways. Research has highlighted the involvement of estrogen receptors and microRNAs in these processes.

Estrogen Receptor (ER) Signaling

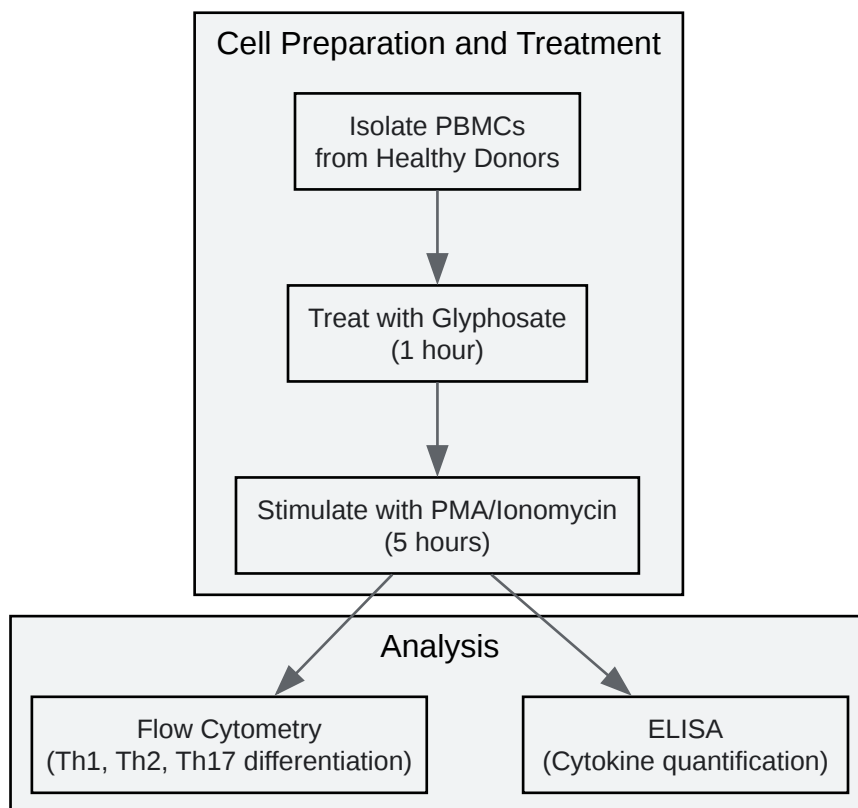
Glyphosate has been suggested to act as an endocrine disruptor.[\[5\]](#)[\[9\]](#) Studies have demonstrated that the effects of glyphosate on IFN- γ and IL-4 release can be abolished by inhibiting estrogen receptors ER α and ER β .[\[5\]](#)[\[8\]](#)[\[9\]](#) This suggests a role for ER signaling in mediating the immunomodulatory actions of glyphosate. The promotion of a Th2 response by estrogens further supports this mechanism.[\[5\]](#)[\[9\]](#)



Role of miR-500a-5p in Glyphosate-Induced Immune Modulation



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